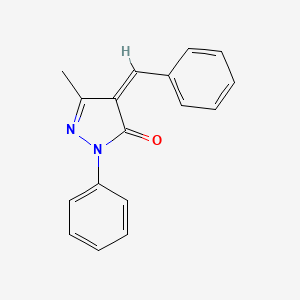![molecular formula C16H13Br2ClN2O4 B15020450 2-(3-chlorophenoxy)-N'-[(E)-(3,5-dibromo-2,4-dihydroxy-6-methylphenyl)methylidene]acetohydrazide](/img/structure/B15020450.png)
2-(3-chlorophenoxy)-N'-[(E)-(3,5-dibromo-2,4-dihydroxy-6-methylphenyl)methylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-chlorophenoxy)-N’-[(E)-(3,5-dibromo-2,4-dihydroxy-6-methylphenyl)methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a chlorophenoxy group, a dibromo-dihydroxy-methylphenyl group, and an acetohydrazide moiety, making it a subject of interest in synthetic chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenoxy)-N’-[(E)-(3,5-dibromo-2,4-dihydroxy-6-methylphenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of 3-chlorophenoxyacetic acid: This can be achieved by reacting 3-chlorophenol with chloroacetic acid under basic conditions.
Synthesis of hydrazide: The 3-chlorophenoxyacetic acid is then converted to its corresponding hydrazide by reacting with hydrazine hydrate.
Condensation reaction: The final step involves the condensation of the hydrazide with 3,5-dibromo-2,4-dihydroxy-6-methylbenzaldehyde under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(3-chlorophenoxy)-N’-[(E)-(3,5-dibromo-2,4-dihydroxy-6-methylphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines and reduced hydrazides.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
2-(3-chlorophenoxy)-N’-[(E)-(3,5-dibromo-2,4-dihydroxy-6-methylphenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(3-chlorophenoxy)-N’-[(E)-(3,5-dibromo-2,4-dihydroxy-6-methylphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling pathways.
類似化合物との比較
Similar Compounds
2-(3-chlorophenoxy)propionamide: Shares the chlorophenoxy group but differs in the rest of the structure.
2-(3-chlorophenoxy)propionic acid: Similar chlorophenoxy group with a propionic acid moiety.
Uniqueness
2-(3-chlorophenoxy)-N’-[(E)-(3,5-dibromo-2,4-dihydroxy-6-methylphenyl)methylidene]acetohydrazide is unique due to its combination of chlorophenoxy, dibromo-dihydroxy-methylphenyl, and acetohydrazide groups, which confer distinct chemical and biological properties not found in the similar compounds listed above.
特性
分子式 |
C16H13Br2ClN2O4 |
|---|---|
分子量 |
492.5 g/mol |
IUPAC名 |
2-(3-chlorophenoxy)-N-[(E)-(3,5-dibromo-2,4-dihydroxy-6-methylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H13Br2ClN2O4/c1-8-11(15(23)14(18)16(24)13(8)17)6-20-21-12(22)7-25-10-4-2-3-9(19)5-10/h2-6,23-24H,7H2,1H3,(H,21,22)/b20-6+ |
InChIキー |
YTORGBGWGSBLDZ-CGOBSMCZSA-N |
異性体SMILES |
CC1=C(C(=C(C(=C1Br)O)Br)O)/C=N/NC(=O)COC2=CC(=CC=C2)Cl |
正規SMILES |
CC1=C(C(=C(C(=C1Br)O)Br)O)C=NNC(=O)COC2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B15020371.png)
![N-(3-Chloro-4-methylphenyl)-N-({N'-[(E)-{4-[(4-nitrophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B15020376.png)
![1-[(4-Chloroanilino)carbonyl]-4-{[(4-chloroanilino)carbothioyl]oxy}benzene](/img/structure/B15020384.png)
![{4-bromo-2-[(E)-{2-[(2,6-dibromo-4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B15020385.png)
![N'-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-(2-bromo-4-methoxyphenoxy)acetohydrazide](/img/structure/B15020390.png)
![N,N'-[methanediylbis(2-cyanobenzene-4,1-diyl)]bis(4-nitrobenzamide)](/img/structure/B15020395.png)

![(2E)-2-{[5-(2,5-dimethyl-3-nitrophenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one](/img/structure/B15020406.png)
![(3E)-N-(5-chloro-2-methylphenyl)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}butanamide](/img/structure/B15020410.png)
![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-4-[(3-methoxybenzyl)oxy]benzohydrazide](/img/structure/B15020416.png)
![N-{2-[(2E)-2-(1,2-dimethylbutylidene)hydrazino]-2-oxoethyl}-4-nitrobenzenesulfonamide](/img/structure/B15020427.png)
![6-(4-Chlorophenyl)-2-(2-fluorobenzyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B15020434.png)
![1-[(E)-(naphthalen-1-ylimino)methyl]-17-phenyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B15020442.png)
![N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B15020457.png)
